Papaveraldine

Description

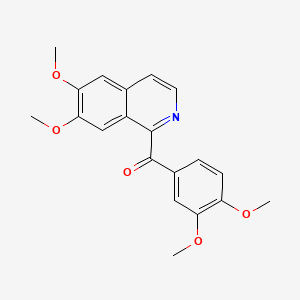

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(6,7-dimethoxyisoquinolin-1-yl)-(3,4-dimethoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO5/c1-23-15-6-5-13(10-16(15)24-2)20(22)19-14-11-18(26-4)17(25-3)9-12(14)7-8-21-19/h5-11H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJTBIAMBPGGIGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C2=NC=CC3=CC(=C(C=C32)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90200239 | |

| Record name | Papaveraldine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90200239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Papaveraldine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030322 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

522-57-6 | |

| Record name | Papaveraldine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=522-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Papaveraldine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Papaveraldine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94266 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Papaveraldine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90200239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6,7-dimethoxy-1-isoquinolyl) (3,4-dimethoxyphenyl) ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.576 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PAPAVERALDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8825LX0F5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Papaveraldine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030322 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

210 °C | |

| Record name | Papaveraldine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030322 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthetic Pathways and Metabolic Transformations of Papaveraldine

Elucidation of Papaveraldine's Role in Papaver somniferum Alkaloid Biosynthesis

The opium poppy is renowned for its production of a diverse array of benzylisoquinoline alkaloids (BIAs), which are of significant pharmaceutical importance. botanyjournals.com The biosynthetic pathways leading to these compounds are intricate, with numerous enzymatic steps and intermediate molecules.

Precursor Role in Noscapine (B1679977) and Thebaine Biosynthesis

This compound is situated within the broader biosynthetic scheme that gives rise to major alkaloids. nih.gov Research suggests its position as an intermediate in the pathways leading to both noscapine, an antitussive agent, and thebaine, a precursor for the synthesis of other opioids. nih.govresearchgate.net The central precursor for many of these alkaloids is (S)-reticuline. nih.govresearchgate.net From this crucial intermediate, divergent pathways lead to the various classes of alkaloids found in the poppy. nih.gov While the precise enzymatic steps converting this compound to noscapine and thebaine are still being fully elucidated, its structural relationship to these molecules points to its role as a key precursor in their formation.

In Vitro and In Vivo Metabolic Studies of this compound

Beyond its role in the plant's own metabolic processes, this compound has been the subject of studies investigating its transformation by external biological systems, such as microorganisms and isolated enzymes. These studies provide insights into the potential for creating novel derivatives and understanding its metabolic fate.

Microbial Biotransformation and Metabolite Characterization

The use of microorganisms to modify chemical compounds, a process known as biotransformation, has proven to be a valuable tool for producing novel or difficult-to-synthesize molecules. isc.irk.ru this compound has been shown to be an effective substrate for such transformations. isc.irk.ru

One of the notable microbial transformations of this compound is its stereoselective reduction. This process involves the conversion of a ketone group within the this compound molecule into a hydroxyl group, leading to the formation of papaverinol (B1212717). nih.govnih.govmdpi.com This reduction is stereoselective, meaning that one specific stereoisomer of the product is preferentially formed. nih.gov Specifically, studies have demonstrated the formation of S-papaverinol. nih.gov

Furthermore, in addition to reduction, N-oxidation can also occur, resulting in the formation of S-papaverinol N-oxide. nih.govnih.govmdpi.com This indicates that microbial systems can carry out multiple types of transformations on the this compound molecule. nih.gov

Specific microorganisms have been identified as being capable of carrying out these transformations. The fungus Mucor ramannianus has been successfully used for the preparative-scale fermentation of this compound. nih.govnih.govmdpi.com This fermentation resulted in the isolation of both S-papaverinol and S-papaverinol N-oxide, demonstrating the utility of this particular microbial system for the biotransformation of this compound. nih.gov The structures of these metabolites were confirmed using various analytical techniques, including 1D and 2D NMR analyses. nih.gov

Enzyme-Mediated Transformations and Bioactive Forms

The transformations observed in microbial systems are ultimately carried out by enzymes. While the specific enzymes responsible for the conversion of this compound in Mucor ramannianus are a subject of ongoing research, the stereoselective nature of the reduction suggests the involvement of specific oxidoreductase enzymes. nih.gov The study of such enzyme-mediated transformations is crucial for understanding the mechanisms of biotransformation and for potentially harnessing these enzymes for targeted chemical synthesis.

The biotransformation of this compound into its metabolites can also lead to the generation of new bioactive forms. While this compound itself has some biological activities, its metabolites may exhibit different or enhanced properties. isc.irk.ru For instance, the metabolites of the related compound papaverine (B1678415) have been investigated for their potential antidiabetic and antiobesity activities. nih.gov This highlights the potential of using biotransformation as a tool to generate novel, pharmacologically interesting compounds from this compound.

Photooxidation Products and Degradation Pathways of this compound

This compound is recognized as a primary oxidation product of papaverine. wikipedia.orgyoutube.com Its formation and subsequent degradation are significantly influenced by photooxidation, a process that has been the subject of detailed scientific investigation.

Formation from Papaverine Photooxidation

The exposure of papaverine solutions to ultraviolet (UV) light, particularly at a wavelength of 254 nm, induces its degradation and leads to the formation of several products, including this compound. nih.gov This photochemical instability of papaverine results in its oxidation, with this compound being a key intermediate in the degradation pathway. researchgate.netnih.gov The process is observed in various solvents, including chloroform (B151607) and water. nih.govnih.gov

The rate of papaverine's photodegradation and, consequently, the formation of this compound, is accelerated in the presence of oxygen, indicating an oxidative mechanism. nih.govresearchgate.net Studies have shown that under aerobic conditions, the degradation of papaverine hydrochloride is enhanced as a function of oxygen pressure. nih.gov The transformation involves the oxidation of the methylene (B1212753) group in the benzylisoquinoline structure of papaverine to a carbonyl group, resulting in the formation of this compound. youtube.com

Further photooxidation of papaverine can also yield papaverinol. nih.govresearchgate.net Both papaverine and papaverinol can then be further transformed into this compound. researchgate.net The kinetics of these photooxidation reactions have been studied, revealing that the process for papaverine proceeds with pseudo-first-order kinetics. researchgate.net

The final degradation product resulting from the photooxidation of papaverine, and subsequently this compound, has been identified as 2,3,9,10-tetramethoxy-12-oxo-12H-indolo[2,1-a]isoquinolinylium salt, which is a dibenzo[b,g]pyrrocolonium derivative. nih.govresearchgate.net

Below is a table summarizing the key compounds involved in the photooxidation of papaverine to this compound.

| Compound Name | Role in Pathway |

| Papaverine | Precursor |

| Papaverinol | Intermediate |

| This compound | Oxidation Product |

| 2,3,9,10-tetramethoxy-12-oxo-12H-indolo[2,1-a]isoquinolinylium salt | Final Degradation Product |

Synthetic Methodologies for Papaveraldine and Its Analogues

Established Total Synthesis Routes

Various chemical routes have been developed for the total synthesis of papaveraldine and its related compounds. These methods often involve the construction of the isoquinoline (B145761) core and the subsequent attachment of the veratrole moiety.

Pomeranz-Fritsch Reaction Applications

The Pomeranz-Fritsch reaction is a well-established method for synthesizing isoquinolines through the acid-catalyzed cyclization of arylacetaldehyde acetals with aminoacetals wikipedia.org. This reaction has been applied to the synthesis of papaverine (B1678415), which can be interconverted with this compound cdnsciencepub.comcdnsciencepub.comunigoa.ac.in. Early attempts to synthesize papaverine (and thus indirectly this compound) using the Pomeranz-Fritsch method involved the cyclization of N-(α-veratrylveratrylidene)-aminoacetal, yielding papaverine in low yields (1.1%) along with an isomer cdnsciencepub.comcdnsciencepub.com. A two-step synthesis of this compound in 8% yield was achieved by the condensation of the diketone veratril (B1605928) with aminoacetal, followed by cyclization of the crude product cdnsciencepub.comcdnsciencepub.com.

Reissert Compound-Based Syntheses for Controlled Stereochemistry

Reissert compounds, specifically N-benzoyl-1,2-dihydroisoquinoline-1-carbonitriles, have been utilized in the synthesis of this compound and related alkaloids rsc.orgresearchgate.netacs.org. This compound, papaverinol (B1212717), and papaverine have been synthesized using 2-benzoyl-6,7-dimethoxy-1,2-dihydroisoquinaldonitrile as a key starting material researchgate.netacs.org. This method involves base-catalyzed reactions of Reissert compounds, which can allow for controlled stereochemistry smolecule.comacs.org. Improved methods for preparing the precursor 6,7-dimethoxyisoquinoline (B95607) have also been developed in conjunction with Reissert compound-based syntheses researchgate.netacs.org.

Condensation and Cyclization Approaches

Condensation and cyclization reactions are fundamental steps in the synthesis of isoquinoline alkaloids like this compound smolecule.commdpi.comuni.lu. These approaches typically involve the condensation of appropriately substituted precursors to form an intermediate, followed by a cyclization step to construct the isoquinoline ring system. For instance, the Pomeranz-Fritsch method itself involves condensation followed by cyclization smolecule.com. Other condensation and cyclization strategies are also employed in the synthesis of the isoquinoline core found in this compound mdpi.comuni.luscispace.comresearchgate.netorganic-chemistry.org.

Synthesis from 6,7-dimethoxyisoquinoline and 3,4-dimethoxybenzoyl chloride

A direct synthetic route to this compound involves the reaction of 6,7-dimethoxyisoquinoline with 3,4-dimethoxybenzoyl chloride ontosight.ai. This reaction couples the isoquinoline core with the veratroyl moiety to form the this compound structure ontosight.ai. This method provides a direct chemical pathway to the target compound.

Chemoenzymatic and Biotechnological Syntheses

Microbial Transformation as a Synthetic Strategy

Microbial transformation has emerged as a biotechnological approach for the synthesis of this compound and its derivatives smolecule.commdpi.comnih.govresearchgate.netresearchgate.net. Microorganisms can be utilized to transform precursors into this compound or to modify this compound itself smolecule.comnih.gov. For example, the fungus Mucor ramannianus has been shown to transform this compound into S-papaverinol and S-papaverinol N-oxide through stereoselective reduction of the ketone group mdpi.comnih.gov. Studies have also indicated that microbial systems can transform papaverine into this compound and other metabolites mdpi.comresearchgate.net. Microbial transformations can offer advantages such as stereoselectivity and the potential to produce novel derivatives researchgate.net.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 96932 |

| 6,7-Dimethoxyisoquinoline | 177578 |

| 3,4-Dimethoxybenzoyl chloride | 77070 |

| Papaverine | 4680 |

| Papaverinol | 22 |

| Papaverinol N-oxide | 24 |

Data Table: Synthesis of this compound via Pomeranz-Fritsch Method

| Starting Materials | Reaction Conditions | Product | Yield | Reference |

| Diketone veratril, Aminoacetal | Cyclization of crude product | This compound | 8% | cdnsciencepub.comcdnsciencepub.com |

| N-(α-veratrylveratrylidene)-aminoacetal | Cyclization in sulfuric acid | Papaverine | 1.1% | cdnsciencepub.comcdnsciencepub.com |

| N-(α-veratrylveratrylidene)-aminoacetal | Cyclization in sulfuric acid | Isomer | 23% | cdnsciencepub.comcdnsciencepub.com |

Data Table: Microbial Transformation of this compound

| Substrate | Microorganism | Transformation Product(s) | Reference |

| This compound | Mucor ramannianus | S-Papaverinol, S-Papaverinol N-oxide | mdpi.comnih.gov |

| Papaverine | Silene alba (cell culture) | This compound, Monodemethyl papaverine | researchgate.net |

Derivatization and Analog Synthesis

Derivatization and the synthesis of analogues are crucial strategies in medicinal chemistry to modify the properties of a parent compound like this compound, aiming to improve aspects such as biological activity, solubility, stability, and bioavailability.

Synthesis of this compound Oxime Derivatives

The synthesis of oxime derivatives of this compound involves the reaction of the ketone functional group of this compound with hydroxylamine (B1172632) or its substituted derivatives. This reaction typically yields a mixture of syn and anti isomers, although specific reaction conditions can favor one isomer over the other. For instance, this compound, o-allyloxime, hydrochloride is one such derivative with a molecular formula of C23H24N2O5. uni.lu Another example is this compound o-((2-diethylamino)ethyl)oxime dihydrochloride, with a molecular formula of C26H33N3O5. uni.lu The formation of the oxime involves the condensation of the ketone carbonyl with the amino group of hydroxylamine derivatives, followed by the elimination of water.

Data regarding specific yields or detailed reaction conditions for the synthesis of various this compound oxime derivatives were not extensively detailed in the search results, beyond the structural information and predicted properties of specific oxime derivatives.

Synthesis of this compound Homologues (e.g., Ethaveraldine)

This compound homologues are compounds that share a similar structural scaffold but differ in their side chains, often through variations in alkoxy groups. Ethaveraldine is a notable homologue of this compound, where the methoxy (B1213986) groups are replaced by ethoxy groups. ptfarm.pl Ethaveraldine can be synthesized from its corresponding papaverine homologue, ethaverine (B44757), through oxidation. ptfarm.pl A method for synthesizing this compound homologues, including Ethaveraldine, involves the oxidation of the corresponding papaverine homologues using selenium(IV) oxide. ptfarm.pl For example, ethaverine hydrochloride can be reacted with selenium(IV) oxide in a solvent like xylene under reflux conditions to yield ethaveraldine. ptfarm.pl This approach is analogous to the synthesis of this compound from papaverine via oxidation. ptfarm.plcdnsciencepub.com

Data on the synthesis of Ethaveraldine by oxidation of ethaverine hydrochloride with selenium(IV) oxide in xylene at 150-160°C for 9 hours has been reported, resulting in ethaveraldine as a ketone autooxidation product. ptfarm.pl

Strategies for Enhancing Solubility, Stability, and Bioavailability of Derivatives

Enhancing the solubility, stability, and bioavailability of drug candidates, including this compound derivatives, is a critical aspect of pharmaceutical development, particularly for poorly water-soluble compounds. drug-dev.comnih.gov Several strategies are employed to address these challenges:

Chemical Structure Modification: Altering the chemical structure of the derivative, such as the introduction of polar groups or the formation of salts, can improve solubility. ontosight.aimdpi.com The presence of a hydrochloride salt in this compound, o-allyloxime, hydrochloride, for instance, suggests a modification aimed at enhancing solubility. ontosight.ai

Formulation Design: Various formulation techniques can be utilized. These include:

Nanosizing: Reducing particle size to the nanoscale can significantly increase the surface area, leading to improved dissolution rates and potentially enhanced bioavailability. nih.govnih.gov

Solid Dispersions: Dispersing the drug in an amorphous state within a carrier matrix can enhance solubility and dissolution. drug-dev.comnih.gov

Lipid-Based Systems: Using lipid-based excipients in formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS) can improve the solubility and bioavailability of lipophilic compounds. drug-dev.com

Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly water-soluble drugs, thereby improving their solubility, stability, and bioavailability. nih.govresearchgate.net Cyclodextrins can also act as permeation enhancers. researchgate.net

Nanoparticle-Based Delivery Systems: Liposomes, nanoemulsions, and inorganic nanoparticles can encapsulate drugs, increasing their solubility and bioavailability, protecting them from degradation, and potentially offering targeted delivery. drug-dev.comnih.gov Polymer micelles are another form of nanoparticle-based system that can enhance solubility and bioavailability. mdpi.com

Use of Permeation Enhancers: Compounds like surfactants, fatty acids, and cyclodextrins can improve the transport of poorly absorbed drugs across biological barriers, such as the skin or intestinal lining, thereby increasing bioavailability. drug-dev.comresearchgate.net

These strategies are often explored through medicinal chemistry and formulation science approaches to optimize the pharmacological profiles of this compound derivatives. ontosight.ai

Mechanistic Investigations of Papaveraldine S Biological Activities

Structure-Activity Relationship (SAR) Studies of Papaveraldine and its Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in understanding how modifications to a molecule's chemical structure influence its biological activity. wikipedia.orggardp.org This analysis helps identify the specific chemical groups responsible for a desired biological effect, guiding the modification of compounds to enhance potency or modify effects. wikipedia.org While extensive SAR studies specifically focused on this compound are not prominently detailed in the search results, the principles of SAR are broadly applied to alkaloid natural products and their derivatives, including benzylisoquinolines, the class to which this compound belongs. researchgate.net Studies on related compounds like papaverine (B1678415) and its metabolites provide insights into how structural changes, such as O-demethylation, can impact interactions with biological targets like human phosphodiesterase 10a (hPDE10a). researchgate.netnih.gov

Computational Approaches in SAR Analysis

Computational approaches play a crucial role in modern SAR analysis, allowing for the prediction of biological activity from molecular structure and guiding the design of new compounds. collaborativedrug.comnih.gov These methods are cost-effective and time-saving, enabling the filtering of large numbers of compounds to identify those with the most favorable properties. researchgate.net

Molecular Docking Simulations (e.g., on Human Phosphodiesterase 10a (hPDE10a))

Molecular docking simulations are a key computational technique used to predict the binding affinity and orientation of a molecule (ligand) within the active site of a target protein. researchgate.net This provides insights into the potential interactions between a compound and its biological target. researchgate.net Although direct docking studies of this compound on hPDE10a are not explicitly detailed, molecular docking studies have been performed on papaverine, a related benzylisoquinoline alkaloid, and its metabolites with hPDE10a. researchgate.netnih.govresearchgate.net These studies revealed that certain O-demethylated metabolites of papaverine exhibited better docking scores and favorable binding poses with hPDE10a compared to papaverine itself, suggesting that structural modifications can significantly influence binding interactions with this enzyme. researchgate.netnih.gov This highlights the utility of molecular docking in understanding the potential interactions of this compound and its derivatives with enzymes like hPDE10a.

In Silico Bioactivity and Pharmacokinetic Predictions

In silico methods are widely used to predict various biological and pharmacokinetic properties of compounds, including bioactivity against different targets and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) parameters. frontiersin.orgnih.gov These predictions help in assessing the potential efficacy and bioavailability of compounds early in the research process. nih.gov While specific in silico predictions for this compound's bioactivity and pharmacokinetics are not detailed in the search results, the application of these methods to other plant-based bioactive compounds and alkaloids is common. researchgate.netfrontiersin.orgnih.gov Tools and databases are available for predicting bioactivity scores for various drug targets and estimating pharmacokinetic properties based on molecular structure. frontiersin.orgnih.gov

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the structural, dynamical, and thermodynamical properties of molecular systems, including the behavior of biomolecules and their interactions with small molecules. mdpi.comnih.govvscht.cz These simulations capture the dynamic nature of molecules and can reveal how proteins and ligands move and interact over time. nih.gov Molecular dynamics simulations can complement docking studies by assessing the stability of ligand-protein complexes and providing a more comprehensive understanding of the binding event. researchgate.net While specific molecular dynamics simulations involving this compound were not found, these techniques are applied to study the interactions of related compounds with target enzymes, such as papaverine metabolites with PTP1B, α-glucosidase, and pancreatic lipase (B570770). researchgate.net

Cellular and Molecular Target Identification

Identifying the specific cellular and molecular targets of a compound is a critical step in understanding its biological activities and mechanisms of action. pelagobio.comresearchgate.net Various approaches, including affinity-based methods, phenotype-based approaches, genetic approaches, and computational predictions, are employed for target identification. researchgate.net

Enzyme Modulation Mechanisms

This compound has been suggested to influence the activity of certain enzymes. smolecule.com One study indicated its potential to inhibit acetylcholinesterase, an enzyme involved in nerve impulse transmission. smolecule.com Additionally, research on the microbial metabolism of this compound, consistent with studies on papaverine and isopapaverine, suggests that enzymatic transformations can occur, potentially leading to metabolites with altered bioactivity. nih.gov The interaction of papaverine metabolites with enzymes like human phosphodiesterase 10a (hPDE10a), protein tyrosine phosphatase 1B (PTP1B), α-glucosidase, and pancreatic lipase has been investigated through computational methods, highlighting the potential for benzylisoquinoline alkaloids and their derivatives to modulate enzyme activity. researchgate.netnih.govresearchgate.net

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is an enzyme critical for the hydrolysis of the neurotransmitter acetylcholine (B1216132), playing a vital role in nerve impulse transmission. nih.govmdpi.com Inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. nih.govmdpi.com Research indicates that this compound may influence the activity of certain enzymes, including acetylcholinesterase. A study suggested that this compound could inhibit acetylcholinesterase, a finding that points towards potential applications in neurological research, although further investigation is needed to fully understand its specific effects and mechanisms in this context. smolecule.com Alkaloids, in general, are known to exhibit anti-AChE activity, often attributed to their nitrogen-containing structures interacting with the enzyme's active site. frontiersin.org

Phosphodiesterase Inhibition (e.g., PDE10A, via related metabolites)

Phosphodiesterases (PDEs) are enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), which are crucial second messengers involved in various intracellular signaling pathways. researchgate.net PDE inhibitors can increase the levels of these cyclic nucleotides, thereby modulating cellular function. researchgate.net Papaverine, a related benzylisoquinoline alkaloid, is known to inhibit phosphodiesterases, including PDE10A. nih.govdrugbank.comnih.gov Studies on the biotransformation of papaverine have shown that microbial metabolism can produce various metabolites, and these metabolites have been investigated for their inhibitory activity against human phosphodiesterase 10A (hPDE10a). researchgate.netresearchgate.netzenodo.org In silico docking studies of papaverine metabolites have revealed that some compounds exhibit favorable interactions and better docking scores with hPDE10a compared to papaverine itself, suggesting potential inhibitory activity. researchgate.netresearchgate.net While direct studies on this compound's inhibition of PDE10A are less prominent in the provided context, the metabolic relationship between papaverine and this compound (this compound has been observed as a microbial transformation product of papaverine) suggests that investigations into this compound's metabolites for PDE inhibition, particularly PDE10A, would be relevant. zenodo.orgnih.gov

PTP1B, α-Glucosidase, and Pancreatic Lipase Inhibition (via related metabolites)

Protein Tyrosine Phosphatase 1B (PTP1B), α-glucosidase, and pancreatic lipase (PL) are enzymes that represent potential targets for metabolic disorders like type 2 diabetes and obesity. nih.govnih.govnih.gov PTP1B is a negative regulator of insulin (B600854) and leptin signaling. nih.gov α-Glucosidase is involved in carbohydrate digestion, and pancreatic lipase is a key enzyme in the digestion of dietary fats. nih.gov Inhibition of these enzymes can help regulate blood glucose levels and reduce the absorption of dietary lipids. nih.govnih.gov Research into the biotransformation of papaverine by fungi has yielded metabolites that demonstrated inhibitory effects against PTP1B, α-glucosidase, and pancreatic lipase. nih.govdntb.gov.uaresearchgate.net Molecular docking studies indicated that certain papaverine fungal transformation products exhibited better binding interactions with these target enzymes than papaverine. nih.govresearchgate.net Specifically, a metabolite identified as papaverinol-N-oxide showed inhibition of α-glucosidase and lipase enzymes comparable to known inhibitors in in silico studies. researchgate.net These findings suggest that metabolites related to this compound through metabolic pathways involving papaverine may hold potential for inhibiting these metabolic enzymes.

Receptor Interaction Studies (e.g., Opioid Receptors, for derivatives)

This compound and its derivatives have garnered interest in medical research for potential neurological activities, partly due to structural similarities to certain opioid compounds. ontosight.ai This structural resemblance has led researchers to investigate their potential interactions with opioid receptors, among other targets in the brain. ontosight.ai Opioid receptors, including the mu (μ), delta (δ), and kappa (κ) opioid receptors, are involved in mediating the effects of opioid compounds. Studies on derivatives structurally related to alkaloids found in the opium poppy have explored their binding affinities and activities at opioid receptors. nih.gov While direct studies on this compound's interaction with opioid receptors are not explicitly detailed in the provided information, the interest in its derivatives suggests that modifications to the this compound structure are being investigated for their potential to interact with these receptors. ontosight.aie-mtk.az Research on other related compounds, such as nitazene (B13437292) derivatives, has utilized computational methods to understand their binding modes at the μ-opioid receptor, highlighting the relevance of such studies for compounds structurally related to opium alkaloids. nih.govbiorxiv.org

Investigation of Interactions with Cellular Systems

Studies investigating the interactions of this compound with cellular systems are ongoing to elucidate its mechanisms of action at a cellular level. Research has explored the effects of this compound, often in the context of related compounds like papaverine, on various cellular processes. For instance, studies involving papaverine hydrochloride have examined its interaction with cells in the scope of cell culture studies, including in vitro cytotoxicity tests (MTT assay) and analysis of cell adhesion and proliferation. researchgate.net These investigations aim to understand how this compound or its related forms influence cell viability, growth, and interaction with their environment. Research has demonstrated that certain enzymes can mediate the transformation of this compound into other bioactive forms, which could influence its interactions with cellular systems and potentially alter its pharmacokinetic properties or therapeutic efficacy. smolecule.com

Compound Table

| Compound Name | PubChem CID |

| This compound | 96932 |

| Papaverine | 4680 |

| Noscapine (B1679977) | 275196 |

| Papaverinol-N-oxide |

Pharmacological Potential and Preclinical Research Applications of Papaveraldine

Anti-infective Research

The search for novel antimicrobial agents from natural sources is a critical area of pharmaceutical research. Alkaloids derived from the Papaveraceae family are of significant interest due to their structural diversity and wide range of biological activities. nih.gov

Research into the antibacterial properties of pure isoquinoline (B145761) alkaloids from selected Papaveraceae plants has yielded specific insights. In studies profiling the activity of these compounds against a panel of pathogenic bacteria, the results have been varied. One study investigated the effects of various pure isoquinoline alkaloids against several bacterial strains, including the Gram-positive Staphylococcus aureus. nih.gov The findings from this particular research indicated that the tested pure isoquinoline alkaloids were considered inactive within the tested concentrations. nih.gov

While broader extracts from plants like Macleaya cordata demonstrated promising antimicrobial activity in the same study, the isolated and purified alkaloids themselves did not show efficacy under the experimental conditions. nih.gov This highlights the complexity of natural product pharmacology, where the activity of a whole extract may differ from that of its individual components.

Table 1: Bacterial Strains Used in Antibacterial Assays for Papaveraceae Alkaloids

| Gram-positive Bacteria | Gram-negative Bacteria |

|---|---|

| Enterococcus faecalis | Escherichia coli |

| Staphylococcus aureus | Proteus mirabilis |

| Staphylococcus hyicus | Pseudomonas aeruginosa |

Data sourced from a study on the antimicrobial activity of extracts and isoquinoline alkaloids. nih.gov

Neuropharmacological Investigations

The neuropharmacological potential of alkaloids from the Papaveraceae family is an area of active investigation, driven by the known effects of compounds from this family on the nervous system. nih.gov

Papaveraldine belongs to a class of compounds that are studied for their potential neuroprotective and other neurological effects. Research on closely related alkaloids, such as papaverine (B1678415), has shown the potential for these molecules to exhibit neuroprotective properties in preclinical models of neuroinflammation. nih.gov Papaverine has been found to possess strong anti-inflammatory and neuroprotective effects, suggesting it could be a candidate for treating neuroinflammatory disorders. nih.gov Such findings provide a rationale for the broader investigation of other isoquinoline alkaloids, including this compound, for similar activities. Current pharmacological research has identified that papaverine demonstrates a variety of biological activities, including neuroprotective actions. mdpi.com

Medicinal plants and the alkaloids they contain are a significant source for the discovery of new anticonvulsant therapies. researchgate.net Epilepsy is a common neurological disorder, and while numerous synthetic drugs are available, there is continued interest in identifying new therapeutic agents from natural products. lumhs.edu.pkresearchgate.net

Plants from the Papaveraceae family, which are rich sources of diverse alkaloids, have been subjects of this research. lumhs.edu.pk The strategy involves screening compounds from these natural sources to identify potential drug candidates against epilepsy. lumhs.edu.pk Phytochemicals such as alkaloids and flavonoids are often the focus of these investigations. nih.gov The prioritization of compounds from natural sources like Papaver somniferum for anti-epilepsy research provides a basis for exploring the potential of its constituent alkaloids in this therapeutic area. lumhs.edu.pk

Anti-inflammatory Research

Chronic inflammation is a key factor in numerous diseases, and natural products are a promising source of new anti-inflammatory agents. Alkaloids from the Papaveraceae family have demonstrated a range of pharmacological effects, including anti-inflammatory properties. nih.gov

The evaluation of this compound and its derivatives for anti-inflammatory effects is informed by extensive research on related compounds. The closely related alkaloid, papaverine, has been shown to exert anti-inflammatory effects by preventing the production of nitric oxide and proinflammatory cytokines in stimulated microglia cells. nih.govmdpi.com Studies have demonstrated that papaverine can modulate various inflammatory signals. nih.gov The mechanism for these effects has been linked to the PKA signaling pathway. nih.gov These findings for papaverine suggest that other benzylisoquinoline alkaloids, including this compound, may warrant investigation for similar anti-inflammatory potential. mdpi.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Papaverine |

| Palaudine |

| Nitric Oxide |

| Sanguinarine |

Oncological Research

This compound, a member of the isoquinoline alkaloid class of compounds, is structurally related to other biologically active alkaloids like papaverine, which has been the subject of more extensive oncological research. nih.govmdpi.com Isoquinoline alkaloids, derived from plants such as those in the Papaveraceae family, have garnered significant attention for their potential as alternative or complementary agents to chemotherapy. nih.gov Research indicates that these compounds can efficiently induce cell death in various cancer cell lines through mechanisms such as apoptosis, autophagy, and cell cycle arrest. nih.gov

The anticancer activity of these alkaloids is often linked to their ability to bind to DNA or proteins, inhibit critical enzyme activity, or cause epigenetic modifications. nih.gov For instance, some isoquinoline alkaloids from the Papaveraceae family have demonstrated inhibitory effects on enzymes like CYP3A4, which is relevant to their anticancer profile. nih.gov While much of the research has focused on compounds like papaverine, the shared isoquinoline backbone suggests a basis for investigating this compound's potential in this area. Papaverine itself is a known biotransformation product of papaverine, linking it to the pharmacological activities observed for its parent compound. nih.gov Studies on papaverine have shown it can inhibit the growth of tumorigenic cells, suggesting it may be a valuable compound for further exploration in anticancer studies. nih.govresearchgate.net

Preclinical screening of papaverine, a closely related isoquinoline alkaloid, has demonstrated selective and dose-dependent cytotoxic effects across a range of cancer cell lines. mdpi.com The effects appear to be cell-line specific, with varying degrees of sensitivity observed. nih.govnih.gov For example, papaverine has been shown to reduce cell viability more effectively in MDA-MB-231 (triple-negative breast cancer) and A549 (lung cancer) cells compared to DU145 (prostate cancer) cells after 48 and 72 hours of exposure. nih.gov

Studies have documented that exposure to papaverine leads to a dose-dependent reduction in cell viability in cell lines including colorectal carcinoma (HT 29), fibrosarcoma (HT1080), and various breast cancer cell lines (T47D, MCF-7). nih.govnih.gov Notably, the cytotoxic effects are more pronounced in cancerous cells compared to non-cancerous cell lines. In one study, a high concentration of papaverine reduced the viability of PC-3 prostate cancer cells by 90%, while the viability of non-tumorigenic human fibroblast cells was only reduced by 2%. nih.gov This suggests a selective action against tumor cells. nih.gov Similar selective toxicity has been observed for other isoquinoline alkaloids like macranthine and berberine. athmsi.org

Below is a table summarizing the cytotoxic effects of papaverine in various cancer cell lines as reported in preclinical studies.

| Cell Line | Cancer Type | Effect Observed | Source |

| MDA-MB-231 | Triple-Negative Breast Cancer | 56% viability after 48h | nih.gov |

| A549 | Adenocarcinoma Alveolar Cancer | 53% viability after 48h | nih.gov |

| DU145 | Prostate Cancer | 64% viability after 48h | nih.gov |

| HepG-2 | Human Hepatoma | 38% viability after 48h | nih.gov |

| PC-3 | Prostate Cancer | 10% viability after 24h (at 200 µM) | nih.govnih.gov |

| HT 29 | Colorectal Carcinoma | Reduction to 30% cell growth | nih.gov |

| HT1080 | Fibrosarcoma | Reduction to 10% cell growth | nih.gov |

Metabolic Disorder Research

Research into the potential of papaverine metabolites for treating metabolic disorders has shown promise in computational studies. nih.gov Papaverine is a known selective inhibitor of the antiobesity target enzyme pancreatic lipase (B570770) (PL) and the antidiabetic target enzyme human protein tyrosine phosphatase 1B (h-PTP 1B). nih.gov Fungal biotransformation of papaverine has been shown to yield several metabolites, including this compound, S-papaverinol, and S-papaverinol N-oxide. nih.gov

In silico screening of these metabolites has revealed their potential to inhibit key enzymes related to type 2 diabetes and obesity. nih.gov Specifically, the metabolite papaverinol-N-oxide demonstrated inhibitory potential against α-glucosidase and lipase enzymes, comparable to the activities of the therapeutic agents acarbose (B1664774) and orlistat, respectively. nih.gov α-glucosidase inhibitors are used in the management of type 2 diabetes as they can slow the breakdown of carbohydrates into glucose. nih.gov The inhibition of pancreatic lipase is a key strategy for developing antiobesity medications. nih.gov These findings suggest that metabolites derived from papaverine, which include this compound, could offer enhanced antidiabetic and antiobesity effects, warranting further investigation beyond the parent compound. nih.gov

Role in Plant Chemical Ecology and Defense Mechanisms

This compound is an alkaloid found in plants of the Papaveraceae family, such as the opium poppy (Papaver somniferum). nih.gov In the context of chemical ecology, alkaloids and other secondary metabolites in plants are not involved in primary growth but are crucial for survival and interaction with the environment. researchgate.net A primary function of these compounds is to serve as a chemical defense mechanism against herbivores and microbial pathogens. researchgate.netnih.gov

Preclinical Testing and Evaluation

The evaluation of this compound and its related isoquinoline alkaloids remains firmly in the preclinical stage. Research has been primarily conducted through in vitro and in silico models. nih.govnih.gov The bulk of the available data comes from in vitro studies that utilize panels of human cancer cell lines to assess cytotoxic and anti-proliferative activities. nih.govnih.gov These experiments are fundamental for identifying potential anticancer activity and understanding dose-dependent effects on cell viability and morphology. nih.govup.ac.za

In addition to cell-based assays, in silico (computational) methods have been employed to predict the therapeutic potential of papaverine metabolites. nih.gov Molecular docking and dynamics studies have been used to screen for antidiabetic and antiobesity activity by modeling the interaction of these compounds with specific enzyme targets. nih.gov These preclinical methods provide crucial initial data and help to elucidate potential mechanisms of action before any consideration of more complex biological systems. The current body of research, from cell viability assays to computational screening, establishes a foundation for the potential pharmacological applications of these compounds but underscores that they have not been evaluated beyond this preliminary phase. nih.govnih.gov

Advanced Analytical Methodologies in Papaveraldine Research

Chromatographic Techniques for Separation and Identification

Chromatography is fundamental in isolating papaveraldine from complex mixtures, particularly from its parent compound, papaverine (B1678415), and other related substances.

High-Performance Liquid Chromatography (HPLC) is a specific, sensitive, and widely used method for the determination of this compound. nih.gov It is particularly effective in monitoring the photooxidation and degradation of papaverine, where this compound is a key product. nih.govresearchgate.netnih.gov

Researchers have developed various HPLC methods to separate papaverine hydrochloride from its degradation products, including this compound and papaverinol (B1212717). nih.govpopline.org A common approach involves using a reversed-phase C-18 column. nih.gov The mobile phase often consists of a mixture of solvents like water, methanol, and acetonitrile. nih.govsielc.com For applications compatible with Mass Spectrometry (MS), volatile buffers like formic acid are used instead of non-volatile ones like phosphoric acid. sielc.com The detection of this compound is typically performed using a UV detector. vedomostincesmp.ru

In photooxidation studies, HPLC is essential for tracking the formation of this compound and other byproducts when papaverine solutions are exposed to UV light. researchgate.netresearchgate.net For instance, studies have identified papaverinol and this compound as photooxidation products in chloroform (B151607) solutions of papaverine hydrochloride exposed to UV light. nih.gov A specialized HPLC method was developed to determine papaverine in a naturally photooxidized solution, successfully identifying and separating papaverine, papaverinol, this compound, and the pyrrocolonium ion. researchgate.net

Below is an example of typical HPLC conditions used for the analysis of this compound.

| Parameter | Condition |

| Column | Reversed-phase C-18 nih.gov |

| Mobile Phase | Water-Methanol-Acetonitrile nih.gov or Phosphate buffer (pH=3.80)-Acetonitrile (40:60) researchgate.net |

| Detection | UV Spectrophotometry vedomostincesmp.ru |

| Application | Quantification in injections nih.gov, Degradation and photooxidation studies researchgate.netnih.gov |

Spectroscopic Techniques for Structure Elucidation and Quantification

Spectroscopic techniques are indispensable for confirming the molecular structure of this compound and for its quantification.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules like this compound. While detailed 1D and 2D-NMR studies specifically on this compound are not as extensively published as those for its precursor, papaverine, the technique is crucial for confirming its identity. nih.gov ¹H-NMR provides information about the chemical environment of hydrogen atoms, while ¹³C-NMR details the carbon skeleton of the molecule. nih.govunito.it

For related alkaloids, ¹H-NMR is used to identify specific protons, such as those in the methoxy (B1213986) groups and on the aromatic rings. nih.govresearchgate.net 2D-NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish connectivity between protons and carbons, confirming the precise arrangement of atoms within the this compound structure. The analysis of chemical shifts, coupling constants, and integration values allows for the complete assignment of the molecular structure. rsc.org

Mass Spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of this compound, as well as for gaining structural insights through fragmentation analysis. researchgate.net High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the confident determination of the molecular formula. researchgate.net

In Electrospray Ionization (ESI) mass spectrometry, this compound is typically observed as a protonated molecule [M+H]⁺. researchgate.net Tandem mass spectrometry (MS/MS) experiments involve isolating the precursor ion and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern. massbank.eu For the protonated this compound molecule (m/z 354.1658), a notable fragmentation pathway involves the cleavage of the dimethoxyphenyl moiety, leading to a common ion at m/z 165.0556. researchgate.net

The table below summarizes key fragments observed in the ESI⁺-MS/MS spectrum of protonated this compound. researchgate.net

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Description |

| 354.1658 | 325.0 | [M+H - CH₂O]⁺ |

| 354.1658 | 190.0 | Fragment of the dimethoxyisoquinoline moiety |

| 354.1658 | 165.0556 | Fragment of the dimethoxyphenyl moiety researchgate.net |

Fourier-Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in the this compound molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound, often obtained using a KBr wafer technique, displays characteristic absorption bands that correspond to specific vibrational modes of its chemical bonds. nih.gov

Key functional groups in this compound that can be identified by FTIR include:

C=O (Ketone): A strong absorption band characteristic of the carbonyl group.

C-O (Ether): Bands associated with the four methoxy groups.

C=N and C=C: Vibrations from the isoquinoline (B145761) and phenyl aromatic rings.

C-H: Stretching and bending vibrations from the aromatic rings and methyl groups.

Analysis of the fingerprint region of the spectrum provides a unique pattern that can be used to confirm the identity of this compound when compared to a reference spectrum. researchgate.net

UV/VIS spectroscopy measures the absorption of ultraviolet and visible light by a molecule. It is a valuable tool for the quantification of this compound and for monitoring chemical reactions. nih.govnih.gov The aromatic system of the isoquinoline and phenyl rings in this compound gives rise to characteristic absorption maxima (λmax) in the UV spectrum. researchgate.netresearchgate.net

This technique is particularly useful in degradation studies. For example, the photooxidation of papaverine to this compound can be monitored by observing the changes in the UV/VIS spectrum over time, as the formation of the conjugated ketone in this compound alters the electronic transitions and thus the absorption profile. nih.govresearchgate.net

Coupled Analytical Techniques for Complex Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) for Plant Extract Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely utilized analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds within complex mixtures such as plant extracts. semanticscholar.org Its application is crucial in the phytochemical analysis of species like Papaver somniferum (opium poppy), which is known for its rich and diverse alkaloid profile. astm.orgmdpi.com The technique's high chromatographic resolution, coupled with the precise mass analysis of the mass spectrometer, allows for the definitive identification of individual components, including isoquinoline alkaloids like this compound, even when they are present in trace amounts. mdpi.comtorvergata.it

The process of GC-MS analysis involves the vaporization of the plant extract, followed by the separation of its constituents in the gas chromatograph based on their volatility and interaction with a stationary phase within a capillary column. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized, and the resulting fragments are detected based on their mass-to-charge ratio. This produces a unique mass spectrum for each compound, which serves as a chemical fingerprint, allowing for its identification by comparison with spectral libraries like the National Institute of Standards and Technology (NIST) Mass Spectral database. nih.gov

In the context of profiling Papaver somniferum extracts, GC-MS has been successfully employed to identify a range of opium alkaloids, including morphine, codeine, thebaine, noscapine (B1679977), and papaverine. mdpi.commdpi.com Although this compound is a less abundant alkaloid, its detection is feasible with optimized GC-MS methods. The profiling of such alkaloids is essential for forensic purposes, chemotaxonomic studies, and understanding the biosynthesis of these compounds within the plant. astm.orgmdpi.com The quantitative analysis using GC-MS can also reveal the variability in alkaloid content based on the plant's origin and genetic makeup. mdpi.com

Below is a table summarizing typical parameters and findings in the GC-MS profiling of alkaloids in plant extracts.

Table 1: Illustrative GC-MS Parameters for Alkaloid Profiling in Plant Extracts

| Parameter | Description | Typical Value/Setting |

|---|---|---|

| Sample Preparation | Extraction of alkaloids from plant material. | Methanolic or ethanolic extraction, followed by liquid-liquid extraction or solid-phase extraction (SPE) for cleanup and concentration. mdpi.com |

| Derivatization | Chemical modification to increase volatility and thermal stability. | Silylation (e.g., with BSTFA) is common for polar alkaloids like morphine, but may not be necessary for this compound. |

| GC Column | The stationary phase where separation occurs. | Fused-silica capillary column with a non-polar or medium-polarity phase (e.g., 5% phenyl-methylpolysiloxane). |

| Injector Temperature | Temperature at which the sample is vaporized. | 250 - 280 °C |

| Oven Temperature Program | A gradient of temperatures to elute compounds with different boiling points. | Initial temperature around 100-150°C, ramped up to 280-300°C. |

| Carrier Gas | Inert gas that carries the sample through the column. | Helium or Hydrogen at a constant flow rate. |

| Ionization Mode | Method used to ionize the compounds. | Electron Ionization (EI) at 70 eV is standard for creating reproducible mass spectra. semanticscholar.org |

| Mass Analyzer | Separates ions based on their mass-to-charge ratio. | Quadrupole or Ion Trap. |

| Mass Range | The range of m/z values scanned. | Typically 40-550 amu. |

| Identification | Method for confirming the identity of the compound. | Comparison of retention time and mass spectrum with a reference standard or a spectral library (e.g., NIST, WILEY). nih.gov |

Voltammetric Studies for Oxidation Mechanism Understanding

Voltammetric techniques are electrochemical methods that provide significant insight into the redox behavior of chemical compounds, making them valuable for understanding the oxidation mechanisms of molecules like this compound. mmu.ac.uknih.gov These studies measure the current response of an electroactive substance to a varying applied potential. By analyzing the resulting voltammograms, researchers can determine the oxidation potentials, the number of electrons transferred in the redox process, and the stability of the intermediates formed. nih.gov

This compound is an oxidation product of papaverine. researchgate.netnih.gov Therefore, understanding the electrochemical oxidation of papaverine provides a direct pathway to comprehending the formation and subsequent redox behavior of this compound. Studies on isoquinoline derivatives show that they undergo oxidation at a graphite (B72142) electrode. researchgate.net The oxidation of papaverine, for instance, has been shown to be an irreversible process, often occurring in multiple steps. researchgate.net This irreversibility suggests that the initial oxidation product undergoes rapid chemical reactions to form more stable species. beilstein-journals.org

The electrochemical oxidation of papaverine can lead to the formation of papaverinol and subsequently this compound. researchgate.net Voltammetric studies can elucidate the specific potentials at which these transformations occur. For example, cyclic voltammetry (CV) can reveal the peak potentials corresponding to these oxidation events. The oxidation process for many organic molecules involves an initial one-electron transfer to form a radical cation, which can then undergo further reactions. mdpi.com In the case of papaverine and related alkaloids, the oxidation potentials are influenced by factors such as the pH of the solution and the chemical structure of the molecule. researchgate.net Investigating these parameters helps in building a comprehensive picture of the reaction pathways involved in the oxidation of this compound and its precursors.

The data gathered from these studies are crucial for predicting metabolic pathways, as enzymatic reactions in biological systems often involve electron transfer processes that can be mimicked by electrochemical methods. mmu.ac.uk

Table 2: Summary of Voltammetric Data for Related Isoquinoline Alkaloids

| Compound | Voltammetric Technique | Electrode | Medium | Key Findings | Reference |

|---|---|---|---|---|---|

| Papaverine | Cyclic Voltammetry (CV) | Graphite Electrode | 0.1 M Sulfuric Acid | Gives a voltammetric wave at 1.1 V. | researchgate.net |

| Papaverine | Differential Pulse Voltammetry (DPV) | Glassy Carbon Electrode | Phosphate Buffer | Shows an irreversible oxidation process. | researchgate.net |

| Papaverine | Cyclic Voltammetry (CV) | Dy2O3@Eu2O3-CNFs/GCE | - | The oxidation peak potential shifts based on the electrode modification, indicating sensitivity to the electrode surface. | researchgate.net |

| Papaverine | General Voltammetry | - | - | Natural photooxidation occurs in three irreversible steps. | researchgate.net |

| Papaverine | General Voltammetry | - | - | Readily oxidized to papaverinol and subsequently to this compound. | researchgate.netresearchgate.net |

Q & A

Basic Research Questions

Q. What analytical techniques are most reliable for identifying Papaveraldine in complex plant matrices like Papaver somniferum?

- Methodological Answer : this compound’s identification requires hyphenated techniques such as HPLC-DAD (High-Performance Liquid Chromatography with Diode Array Detection) or LC-MS (Liquid Chromatography-Mass Spectrometry) due to its low natural abundance (~1.26% in P. somniferum extracts) and structural similarity to other isoquinoline alkaloids . Key parameters include:

- Retention time : 16.456 minutes (HPLC, C18 column, methanol/water gradient) .

- Mass spectral data : Molecular ion [M+H]+ at m/z 342.3 (LC-MS, ESI+ mode) .

- Cross-validate with 1H/13C NMR for stereochemical confirmation.

Q. How can researchers optimize extraction protocols to isolate this compound while minimizing co-elution with structurally related alkaloids?

- Methodological Answer : Use pH-zone-refining countercurrent chromatography (PZRCCC) to separate this compound from compounds like Scoulerine (RT 16.622 min) .

- Solvent system : Methanol/water/ethyl acetate (5:5:1 v/v) at pH 3.5 (adjusted with trifluoroacetic acid).

- Validation : Monitor purity via HPLC peak area normalization (>95% threshold) and compare with reference standards.

Advanced Research Questions

Q. What experimental designs are suitable for investigating this compound’s bioactivity in neurological models, given conflicting reports on its pro-convulsant vs. anti-epileptic effects?

- Methodological Answer :

- In vitro : Use primary neuronal cultures (e.g., rat hippocampal neurons) to assess dose-dependent effects on glutamate receptor modulation (AMPA/NMDA). Include patch-clamp electrophysiology to measure ion channel activity .

- In vivo : Employ pentylenetetrazole (PTZ)-induced seizure models in rodents. Pre-treat with this compound (1–10 mg/kg, i.p.) and quantify seizure latency/severity via Racine scale scoring .

- Data contradiction resolution : Perform pharmacokinetic profiling to distinguish between parent compound and metabolite effects (e.g., using LC-MS/MS plasma analysis) .

Q. How can researchers address reproducibility challenges in quantifying this compound across different P. somniferum cultivars?

- Methodological Answer :

- Standardization : Develop a reference material library for this compound using authenticated plant specimens.

- Inter-laboratory validation : Follow ICH Q2(R1) guidelines for method validation (linearity range: 0.1–50 µg/mL, R² > 0.99; LOD/LOQ: 0.03/0.1 µg/mL) .

- Statistical analysis : Apply ANOVA to compare cultivar variances and report confidence intervals (95% CI).

Q. What strategies are effective for reconciling discrepancies between in silico predictions and empirical data on this compound’s molecular targets?

- Methodological Answer :

- Network pharmacology : Integrate STRING database protein-protein interaction networks with AutoDock Vina docking scores (e.g., predicted binding affinity to κ-opioid receptors: ΔG = -8.2 kcal/mol) .

- Experimental cross-validation : Use radioligand binding assays (e.g., [³H]-U69,593 for κ-opioid receptors) to validate computational predictions.

- False-positive mitigation : Apply Benjamini-Hochberg correction for multiple hypothesis testing in omics datasets .

Data Presentation and Validation Guidelines

Q. How should researchers report this compound’s bioactivity data to ensure transparency and reproducibility?

- Methodological Answer :

- Minimum reporting standards :

| Parameter | Requirement | Example Data |

|---|---|---|

| Purity | ≥95% (HPLC) | 97.2% (Area normalization) |

| Bioassay replicates | n ≥ 3 (technical + biological) | n = 5 (mean ± SEM) |

| Negative controls | Vehicle (e.g., DMSO ≤0.1%) | 0.1% DMSO vs. 10 µM compound |

- Raw data deposition : Upload chromatograms and dose-response curves to repositories like Zenodo or Figshare .

Ethical and Interdisciplinary Considerations

Q. What ethical frameworks apply when studying this compound’s potential psychoactive effects in human cell lines or animal models?

- Methodological Answer :

- Human-derived cells : Obtain approval per IRB protocols for commercial cell lines (e.g., SH-SY5Y neuroblastoma). For primary cells, ensure donor consent aligns with Declaration of Helsinki guidelines .

- Animal studies : Adhere to ARRIVE 2.0 guidelines for experimental design and reporting. Justify sample sizes via power analysis (α = 0.05, β = 0.2) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.